molecular formula C15H15N5O2 B2381132 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-80-6

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2381132
CAS RN: 2034504-80-6
M. Wt: 297.318
InChI Key: SPUVAQXDOWKBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in various bioactive compounds, including many drugs .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has garnered interest in various fields of scientific research due to its complex chemical structure and potential biological activities. One of the primary areas of interest is in the synthesis of pyrazolo[1,5-a]pyrimidin derivatives, which are valuable for their diverse pharmacological properties. For instance, the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines from pyrimidine derivatives involves a detailed process of alkylation, condensation with isocyanates, and ring closure, highlighting the compound's versatility in chemical synthesis (Senda Shigeo et al., 1972).

Inhibition of FLT3 and VEGFR2

Another significant area of research application involves the structure-activity relationship studies leading to the discovery of novel multikinase inhibitors. A derivative of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea exhibited potent inhibitory activity against FLT3 and VEGFR2, key targets in the treatment of acute myeloid leukemia (AML). This compound demonstrated high potency against FLT3-driven human AML cells and considerable antiangiogenic effect, showcasing its potential as a therapeutic agent (Ling-Ling Yang et al., 2013).

Internal Standard for LC–MS Analysis

Furthermore, the synthesis of deuterium-labeled derivatives of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, such as AR-A014418, has been explored to serve as internal standards in liquid chromatography-mass spectrometry (LC–MS) analysis. This application is critical for drug absorption, distribution, metabolism, and excretion (ADME) studies, providing valuable insights into the pharmacokinetics of potential drug candidates (D. Liang et al., 2020).

Anticancer Activities

In the realm of cancer research, pyrazolo[1,5-a]pyrimidin derivatives, including 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies aim to discover new therapeutic agents that can effectively combat cancer by inhibiting specific cellular pathways or inducing apoptosis in cancer cells (Ashraf S. Hassan et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with a pyrazolo[1,5-a]pyrimidine core have been studied for their potential antitubercular activity .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-22-13-4-2-11(3-5-13)8-17-15(21)19-12-9-16-14-6-7-18-20(14)10-12/h2-7,9-10H,8H2,1H3,(H2,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUVAQXDOWKBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CN3C(=CC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

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